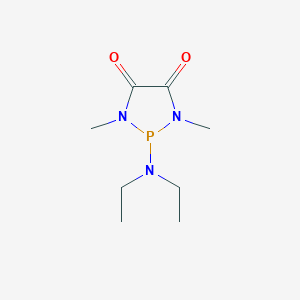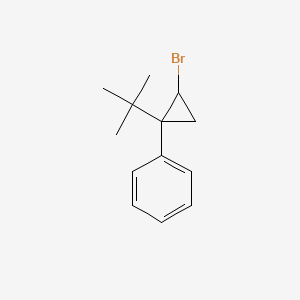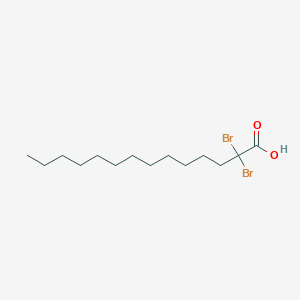
2,2-Dibromotetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromotetradecanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two bromine atoms attached to the second carbon of a tetradecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst, such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibromotetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of higher oxidation states.
Reduction: Reduction reactions can remove the bromine atoms, converting it back to tetradecanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Dibromo derivatives with higher oxidation states.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibromotetradecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other brominated compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dibromotetradecanoic acid involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. This property is exploited in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparaison Avec Des Composés Similaires
2-Bromotetradecanoic acid: Contains only one bromine atom and has different reactivity and applications.
Tetradecanoic acid: Lacks bromine atoms and is less reactive in certain chemical reactions.
2,2-Dichlorotetradecanoic acid: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
Uniqueness: 2,2-Dibromotetradecanoic acid is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The dual bromination enhances its effectiveness in certain reactions and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
93095-68-2 |
|---|---|
Formule moléculaire |
C14H26Br2O2 |
Poids moléculaire |
386.16 g/mol |
Nom IUPAC |
2,2-dibromotetradecanoic acid |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |
Clé InChI |
BANGOPKKEYMQBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


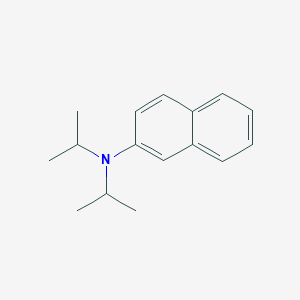



![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
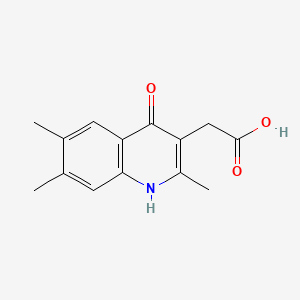
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
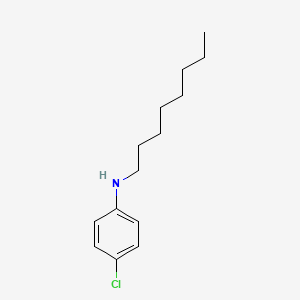
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

